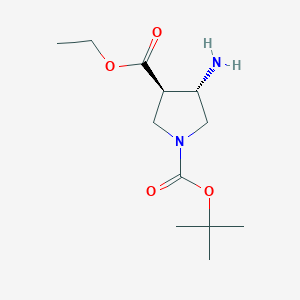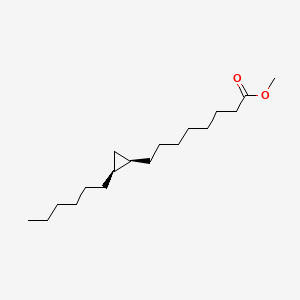![molecular formula C13H15N3O8 B3132059 Diethyl [(2,4-dinitrophenyl)amino]malonate CAS No. 36309-52-1](/img/structure/B3132059.png)
Diethyl [(2,4-dinitrophenyl)amino]malonate
Descripción general
Descripción
Diethyl [(2,4-dinitrophenyl)amino]malonate is an organic compound with the molecular formula C13H15N3O8 and a molecular weight of 341.27 g/mol . It is characterized by the presence of a dinitrophenyl group attached to an amino malonate ester. This compound is primarily used in scientific research and is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(2,4-dinitrophenyl)amino]malonate typically involves the reaction of diethyl malonate with 2,4-dinitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed, and the product is purified through recrystallization .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key steps involve maintaining precise reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(2,4-dinitrophenyl)amino]malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro groups, which are electron-withdrawing and make the aromatic ring more susceptible to nucleophilic attack.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide or other strong bases.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of diethyl [(2,4-diaminophenyl)amino]malonate.
Hydrolysis: Formation of 2,4-dinitroaniline and malonic acid derivatives.
Aplicaciones Científicas De Investigación
Diethyl [(2,4-dinitrophenyl)amino]malonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug interactions.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of Diethyl [(2,4-dinitrophenyl)amino]malonate involves its interaction with nucleophiles and electrophiles. The nitro groups on the aromatic ring make it highly reactive towards nucleophiles, facilitating substitution reactions. Additionally, the ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [(2,4-diaminophenyl)amino]malonate
- Diethyl [(2,4-dinitrophenyl)amino]acetate
- Diethyl [(2,4-dinitrophenyl)amino]propionate
Uniqueness
Diethyl [(2,4-dinitrophenyl)amino]malonate is unique due to the presence of both nitro and ester functional groups, which impart distinct reactivity and chemical properties. This combination makes it a versatile compound in synthetic chemistry and various research applications .
Propiedades
IUPAC Name |
diethyl 2-(2,4-dinitroanilino)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O8/c1-3-23-12(17)11(13(18)24-4-2)14-9-6-5-8(15(19)20)7-10(9)16(21)22/h5-7,11,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHCNHFCIHRMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3132030.png)



